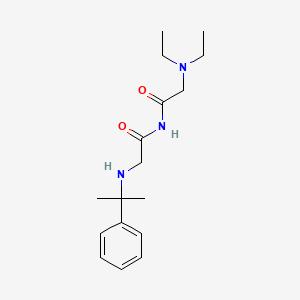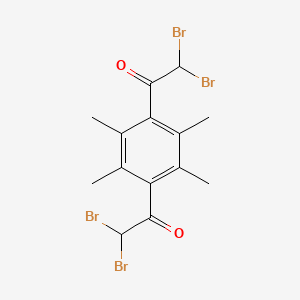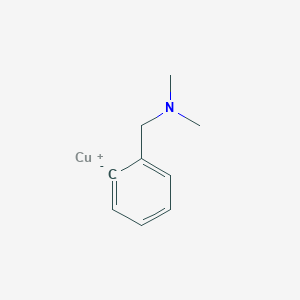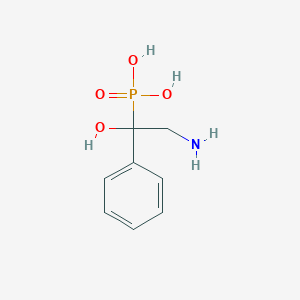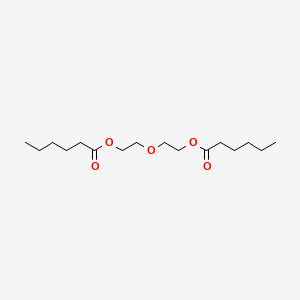
Diethylene glycol dihexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethylene glycol dihexanoate is an organic compound with the chemical formula C16H30O5. It is an ester formed from diethylene glycol and hexanoic acid. This compound is known for its use as a plasticizer, which helps in enhancing the flexibility and durability of various plastic materials .
准备方法
Synthetic Routes and Reaction Conditions: Diethylene glycol dihexanoate is synthesized through an esterification reaction between diethylene glycol and hexanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions usually include temperatures ranging from 90°C to 130°C and reaction times of 6 to 10 hours .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in a reactor, and the reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions: Diethylene glycol dihexanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into diethylene glycol and hexanoic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Diethylene glycol and hexanoic acid.
Oxidation: Carboxylic acids and other oxidation products.
科学研究应用
Diethylene glycol dihexanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of certain drugs.
Industry: Utilized in the manufacturing of coatings, adhesives, and sealants to improve their flexibility and durability .
作用机制
The mechanism of action of diethylene glycol dihexanoate primarily involves its role as a plasticizer. By integrating into polymer matrices, it reduces intermolecular forces between polymer chains, thereby increasing their flexibility and reducing brittleness. This effect is achieved through the formation of hydrogen bonds and van der Waals interactions with the polymer chains .
相似化合物的比较
- Diethylene glycol dibenzoate
- Diethylene glycol diethyl ether
- Triethylene glycol dihexanoate
Comparison: Diethylene glycol dihexanoate is unique in its balance of hydrophobic and hydrophilic properties, making it particularly effective as a plasticizer in various applications. Compared to diethylene glycol dibenzoate, it offers better flexibility and lower volatility. Diethylene glycol diethyl ether, on the other hand, is more commonly used as a solvent rather than a plasticizer. Triethylene glycol dihexanoate, with an additional ethylene glycol unit, provides even greater flexibility but may be more challenging to synthesize and purify .
属性
CAS 编号 |
41710-01-4 |
|---|---|
分子式 |
C16H30O5 |
分子量 |
302.41 g/mol |
IUPAC 名称 |
2-(2-hexanoyloxyethoxy)ethyl hexanoate |
InChI |
InChI=1S/C16H30O5/c1-3-5-7-9-15(17)20-13-11-19-12-14-21-16(18)10-8-6-4-2/h3-14H2,1-2H3 |
InChI 键 |
XSTGQVSZAOQMPN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)OCCOCCOC(=O)CCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


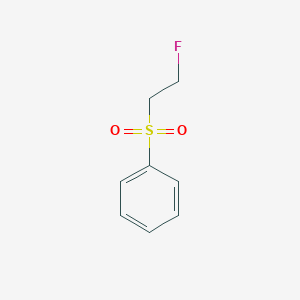


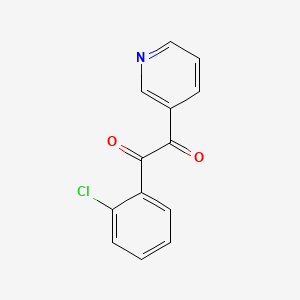

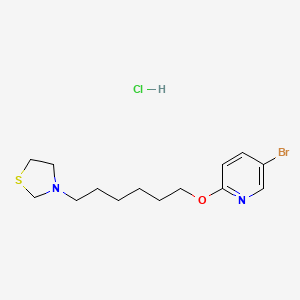

![Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B14671870.png)
